1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-7-chloro-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)13-5-4-11(15)9-3-2-8(12)6-10(9)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMRSJKBQFUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660343 | |
| Record name | 1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26413-49-0 | |
| Record name | 1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve catalysts to enhance the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce various dihydroquinoline compounds.
Scientific Research Applications
1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C11H10ClNO2 . Research into related 7-chloroquinoline derivatives has revealed potential applications in medicinal chemistry, specifically as antimicrobial, antimalarial, and anticancer agents .
Antimicrobial and Antimalarial Activity:
- A study on novel 7-chloroquinoline derivatives synthesized using ultrasound irradiation showed moderate antimalarial activity, with some compounds exhibiting high activity (IC50 < 50 μM) .
- Compound 9, a 7-chloroquinoline derivative, was the most active in the study, with an IC50 of 11.92 μM .
- The enhanced activity of compounds 2, 3, 4, 6, 8, and 9 is attributed to the amination of 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, and 3-Amino-1,2,4-triazole, followed by treatment with carbonyl compounds .
Antitumor Activity:
- 7-chloroquinoline derivatives have been screened for antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
- Compounds 3 and 9 demonstrated the highest activity across all tested cell lines and showed selectivity towards MCF-7 cells .
Synthesis:
- New derivatives of 7-chloroquinoline can be synthesized using sonochemical techniques, which align with green and sustainable chemistry principles by offering advantages over traditional thermal methods in terms of reaction times, yields, and product purity .
- Click reactions, achieved in ethanol under reflux in an ultrasonic bath, are used to synthesize compounds such as 7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine .
Mechanism of Action
The mechanism of action of 1-acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares key structural analogs, highlighting substituent effects on melting points and molecular weights:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Tosyl (sulfonyl) and acetyl groups increase molecular polarity, often raising melting points (e.g., 5g at 178°C vs. 1l at ~95°C) .
- Halogen Effects: Chlorine at position 7 (target compound) vs.
- Bulkiness : Cyclopropyl (in ) introduces steric hindrance, which may reduce metabolic degradation but complicate synthetic routes.
Critical Analysis of Substituent Effects
- Electronic Modulation: Chlorine (EWG) at position 7 deactivates the aromatic ring, directing further substitutions to meta/para positions. Methoxy groups (e.g., 5l) act as electron donors, altering reactivity .
- Steric Effects : Methylidene groups (e.g., 5g) introduce rigidity, which may stabilize bioactive conformations .
Biological Activity
1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one (CAS Number: 64142-63-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article synthesizes available literature to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₁O₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 194 °C |
| Boiling Point | 422.7 °C at 760 mmHg |
| Density | 1.22 g/cm³ |
Antimicrobial Activity
Research has indicated that derivatives of 7-chloroquinoline, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluating several derivatives found that they demonstrated moderate to high activity against various bacterial strains. The mechanism of action appears to involve the disruption of cellular processes in bacteria, although specific pathways remain to be fully elucidated .
Antimalarial Activity
The compound has been tested for its antimalarial properties against Plasmodium falciparum. In vitro assays revealed that several derivatives showed significant antimalarial activity, with IC50 values indicating effective concentrations below 100 μM. Notably, some derivatives achieved IC50 values as low as 11.92 μM, suggesting potent efficacy . The structure-activity relationship indicates that modifications on the quinoline ring can enhance biological activity.
Table: Antimalarial Activity of Derivatives
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 2 | 35.29 | Moderate |
| Compound 3 | 25.37 | High |
| Compound 9 | 11.92 | Very High |
Anticancer Activity
The anticancer potential of this compound has also been investigated, with studies focusing on its effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits selective cytotoxicity towards these cancer cells, with IC50 values ranging from approximately 7.54 μM to 14.68 μM for the most active derivatives .
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound 3 IC50 (μM) | Compound 9 IC50 (μM) |
|---|---|---|
| MCF-7 | 14.68 | 7.54 |
| HCT-116 | Not specified | Not specified |
| HeLa | Not specified | Not specified |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interfere with critical cellular pathways involved in cell proliferation and survival in cancer cells and disrupt the metabolic pathways in malaria parasites . The presence of the chloro group in its structure is believed to enhance its lipophilicity and facilitate cellular uptake.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Antimalarial Efficacy : In vivo studies using Plasmodium berghei in mice demonstrated that derivatives significantly reduced parasitemia levels by over 99%, indicating strong potential for therapeutic application against malaria .
- Antitumor Studies : Research involving xenograft models has shown that compounds similar to this compound can inhibit tumor growth effectively while sparing normal tissues, suggesting a favorable therapeutic index .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 1-Acetyl-7-chloro-2,3-dihydroquinolin-4(1H)-one?
Methodological Answer: Synthesis optimization should focus on reagent selection, reaction conditions, and purification protocols. For example, acetylation reactions involving quinoline derivatives often require controlled temperature (e.g., reflux in acetic acid) and stoichiometric ratios to avoid side products like over-acetylation or ring-opening reactions . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize yield. For chlorinated derivatives like 7-chloro analogs, halogen stability under acidic conditions must be verified using spectroscopic techniques (e.g., -NMR) to confirm structural integrity .
Q. Q2. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer: Key characterization methods include:
- Spectroscopy : -NMR and -NMR to confirm substituent positions and acetyl group incorporation. IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm) .
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Thermal Analysis : Melting point determination (e.g., differential scanning calorimetry) to confirm crystalline stability, as seen in structurally similar dihydroquinolinones with melting points ranging 94–142°C .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogs like 1-Benzyl-2,3-dihydroquinolin-4(1H)-one .
Advanced Research Questions
Q. Q3. How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, studies on 7-chloroquinoline derivatives have used DFT to model electrophilic substitution patterns at the C-5 and C-8 positions . Molecular docking simulations may also explore interactions with biological targets, such as enzymes, to guide structure-activity relationship (SAR) studies.
Q. Q4. What experimental strategies resolve contradictions in observed biological activity data for this compound?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or assay variability. To mitigate:
- Reproducibility Checks : Replicate synthesis and bioassays under standardized conditions (e.g., solvent purity, temperature control) .
- Metabolite Profiling : LC-MS to identify degradation products or metabolites that may interfere with activity.
- Dose-Response Studies : Establish EC/IC curves across multiple cell lines or enzymatic assays to validate specificity .
Q. Q5. How can researchers design experiments to study the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or UV light, followed by HPLC analysis to track degradation .
- Surface Reactivity Studies : Use microspectroscopic imaging (e.g., Raman spectroscopy) to analyze interactions with indoor surfaces, as demonstrated in molecular adsorption studies of organic compounds on silica .
Methodological Challenges
Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer: Key challenges include:
- Purification : Column chromatography becomes impractical at large scales; alternative methods like recrystallization or distillation must be optimized .
- Safety : Chlorinated intermediates may require specialized handling (e.g., fume hoods, inert atmospheres) to prevent toxic byproduct formation .
- Yield Consistency : Pilot-scale reactors must maintain precise temperature and agitation control to replicate small-scale results .
Q. Q7. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?
Methodological Answer:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for dihydroquinolinone rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with sub-ppm accuracy, critical for distinguishing isomers .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in solid-state studies, useful for detecting halogen loss in chlorinated derivatives .
Data Analysis and Interpretation
Q. Q8. How should researchers approach conflicting data in SAR studies for this compound?
Methodological Answer:
- Meta-Analysis : Compare data across published studies (e.g., substituent effects on bioactivity) to identify trends or outliers .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., lipophilicity, steric effects) influencing activity .
- Mechanistic Studies : Use isotopic labeling (e.g., -tagged acetyl groups) to trace metabolic pathways and clarify mode of action .
Experimental Design Considerations
Q. Q9. What controls are essential in biological assays involving this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
